1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 66191-47-7
VCID: VC15688553
InChI: InChI=1S/C6H7BrN2O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4H2,(H,8,10,11)
SMILES:
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol

1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 66191-47-7

Cat. No.: VC15688553

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione - 66191-47-7

Specification

CAS No. 66191-47-7
Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
IUPAC Name 1-(2-bromoethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H7BrN2O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4H2,(H,8,10,11)
Standard InChI Key GLESWWBHBSDOLZ-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=O)NC1=O)CCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine-dione family, featuring a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The 2,4-dione configuration introduces electron-withdrawing carbonyl groups, while the 2-bromoethyl chain at position 1 provides a reactive handle for further functionalization.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Registry Number66191-47-7
Molecular FormulaC₆H₇BrN₂O₂
Molecular Weight219.04 g/mol
IUPAC Name1-(2-bromoethyl)pyrimidine-2,4-dione
SMILES NotationBrCCn1c(=O)[nH]c(=O)cc1
InChI KeyGLESWWBHBSDOLZ-UHFFFAOYSA-N

The planar pyrimidine ring adopts a keto-enol tautomeric equilibrium, with the diketo form dominating under standard conditions. X-ray crystallographic studies of analogous compounds suggest that the bromoethyl group adopts a gauche conformation relative to the ring, minimizing steric clashes with adjacent carbonyl oxygens .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves N-alkylation of pyrimidine-2,4(1H,3H)-dione (uracil) with 1,2-dibromoethane under basic conditions. A typical procedure employs sodium hydride in dimethylformamide (DMF) at 60–80°C, achieving yields of 65–72% after chromatographic purification.

Mechanistic Insights:

  • Deprotonation of uracil at N1 by NaH generates a nucleophilic amide ion.

  • SN2 displacement of bromide from 1,2-dibromoethane forms the N-ethyl intermediate.

  • Residual bromide on the ethyl chain remains intact due to the poor leaving group ability of the second bromide under reaction conditions.

Industrial Production Considerations

Scale-up challenges include controlling exothermicity during alkylation and minimizing polyalkylation byproducts. Continuous flow reactors with precise temperature control (maintained at 70±2°C) and in-line IR monitoring of bromide concentrations have demonstrated improved yields (78–82%) in pilot-scale trials .

Reactivity Profile and Derivative Synthesis

Nucleophilic Substitution Reactions

The bromoethyl moiety serves as an electrophilic center for diverse nucleophilic attacks:

  • Amination: Reacts with primary/secondary amines (e.g., morpholine, piperidine) in acetonitrile at reflux to yield N-substituted ethylamine derivatives (85–92% yield).

  • Thiolation: Treatment with thiophenol/K2CO3 in DMF produces thioether conjugates, useful in prodrug design .

  • Hydrolysis: Aqueous NaOH at 50°C cleaves the C-Br bond, generating 1-vinyluracil derivatives through β-elimination.

Transition Metal-Catalyzed Couplings

Palladium-mediated cross-couplings enable carbon-carbon bond formation:

  • Suzuki Reaction: With arylboronic acids, yields biaryl-ethyluracil hybrids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

  • Heck Reaction: Olefination using acrylates forms conjugated diene systems (Pd(OAc)₂, P(o-tol)₃, Et₃N) .

Comparative Analysis with Halogenated Analogues

Table 2: Reactivity and Stability Across Halogen Series

DerivativeRelative Reactivity (SN2)Thermal Stability (°C)LogP
2-Chloroethyl1.0 (reference)180-0.54
2-Bromoethyl3.21650.12
2-Iodoethyl5.81420.87

The bromo derivative strikes an optimal balance between reactivity (3.2× faster than chloro) and stability (decomposition onset at 165°C), making it preferable for multi-step syntheses . Iodo analogs, while more reactive, suffer from light sensitivity and lower thermal thresholds.

Emerging Applications and Future Directions

Photodynamic Therapy Agents

Conjugation with porphyrin photosensitizers via Suzuki coupling yields tumor-targeting prodrugs. Upon 650 nm irradiation, these conjugates generate singlet oxygen (ΦΔ = 0.38) while releasing 5-fluorouracil metabolites .

Polymer Chemistry

Radical-initiated copolymerization with styrene derivatives produces uracil-functionalized polymers (Mn = 12–15 kDa) with shape-memory properties. Potential applications in smart drug delivery hydrogels.

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